1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine is a chemical compound notable for its unique molecular structure, which features a pyrimidine ring substituted with both a methyl group and a trifluoromethyl group. This compound is primarily utilized in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its chemical structure allows for various applications in scientific research and industry, making it a valuable building block in synthetic chemistry.
The compound can be sourced from various chemical suppliers and databases, including PubChem, where detailed information about its properties and potential applications is documented. The unique identifier for this compound is 1196145-27-3.
1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms. This specific compound is classified as an amine due to the presence of the methanamine functional group, which contributes to its reactivity and potential biological activity.
The synthesis of 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine typically involves several key steps:
In an industrial setting, synthesis may involve large-scale reactions optimized for yield and purity. Safety measures are crucial due to the potential hazards associated with handling trifluoromethylating agents and other reagents used in the process .
The molecular formula of 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine is C7H8F3N3. The compound features a pyrimidine ring with three substituents: a methyl group at position 4, a trifluoromethyl group at position 6, and a methanamine side chain at position 2.
1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the trifluoromethyl group, which affects its electrophilic and nucleophilic properties during chemical transformations .
The physical properties of 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine include:
Chemical properties include:
1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine has several applications in scientific research:
1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine represents a structurally specialized pyrimidine derivative characterized by strategic substitutions that enhance its drug-like properties. According to IUPAC nomenclature, the parent heterocycle is a pyrimidine ring (a six-membered diazine with nitrogen atoms at positions 1 and 3), with three distinct substituents: a methyl group (-CH₃) at position 4, a trifluoromethyl group (-CF₃) at position 6, and an aminomethyl group (-CH₂NH₂) at position 2. This systematic name precisely defines the molecular architecture and distinguishes it from regioisomers. Alternative chemical names observed in the literature include (4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)methanamine and 2-(aminomethyl)-4-methyl-6-(trifluoromethyl)pyrimidine, while its hydrochloride hydrate salt form is documented under CAS RN 1196145-27-3 [4] [5]. The compound's structural identity is unambiguously defined by the SMILES notation NCC1=NC(C(F)(F)F)=CC(C)=N1
, which provides a linear representation of its atomic connectivity and functional group arrangement [4] [7].
Table 1: Nomenclature and Identifiers of 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine
Designation Type | Identifier |
---|---|
Systematic IUPAC Name | 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine |
Alternative Name | (4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)methanamine |
CAS Registry Number (Free base) | 936940-59-9 |
CAS RN (Hydrochloride Hydrate) | 1196145-27-3 |
Molecular Formula | C₇H₈F₃N₃ |
SMILES Notation | NCC1=NC(C(F)(F)F)=CC(C)=N1 |
The molecular architecture reveals several critical physicochemical features:
Crystallographic data (though not directly available for this specific compound) on analogous pyrimidines suggests a near-planar ring system with the -CF₃ group slightly twisted out of plane due to steric repulsion. Hydrogen bonding capacity primarily resides in the aminomethyl group (hydrogen bond donor: 2; acceptor: 1 from the ring nitrogen), enabling interactions with biological targets. The molecule's topological polar surface area (TPSA ≈ 38 Ų) indicates moderate membrane permeability, aligning with Lipinski's rule parameters for drug-likeness [4] [7].
Table 2: Key Structural Features and Their Functional Implications
Structural Feature | Position | Physicochemical Contribution | Functional Role |
---|---|---|---|
Pyrimidine Ring | Core | Aromatic character, π-stacking capability | Provides scaffold for spatial arrangement of substituents |
Trifluoromethyl (-CF₃) | 6 | Strong electron-withdrawal, hydrophobicity, metabolic stability | Enhances binding affinity, improves pharmacokinetics |
Methyl (-CH₃) | 4 | Steric bulk, weak electron-donation | Occupies hydrophobic pockets, modulates electron distribution |
Aminomethyl (-CH₂NH₂) | 2 | Hydrogen bonding, protonation site, derivatization handle | Facilitates target interactions, enables prodrug strategies |
Trifluoromethylated pyrimidines constitute a privileged scaffold in medicinal chemistry due to their demonstrated versatility in targeting diverse biological pathways, particularly in oncology and anti-infective therapeutics. The strategic incorporation of the trifluoromethyl group into pyrimidine rings significantly enhances binding affinity to target proteins through multiple mechanisms: 1) Increased hydrophobic interactions within enzyme binding pockets; 2) Modulation of electron density affecting π-stacking with aromatic amino acid residues; 3) Enhanced metabolic stability by resisting cytochrome P450-mediated oxidation. These properties collectively improve drug potency and pharmacokinetic profiles, making -CF₃ pyrimidines highly attractive for lead optimization campaigns [1] [8].
In oncology, pyrimidine derivatives bearing trifluoromethyl substituents have achieved remarkable clinical success as targeted kinase inhibitors. Osimertinib (AZD9291), a third-generation EGFR tyrosine kinase inhibitor approved for non-small cell lung cancer (NSCLC), exemplifies this trend. Its pyrimidine core features a trifluoromethyl group critical for overcoming T790M resistance mutations. Structural analyses confirm that the -CF₃ group engages in hydrophobic interactions with Met790 residue in the ATP-binding pocket, conferring selectivity for mutant EGFR over wild-type [1]. Similarly, rociletinib (CO-1686) and olmutinib leverage analogous trifluoromethylpyrimidine architectures to achieve covalent inhibition of EGFR cysteine residues. Recent research continues to exploit this scaffold; novel derivatives like compound 3 (a cyano-substituted AZD9291 analog) demonstrate enhanced potency (IC₅₀ = 8 nM against EGFRL858R/T790M) and selectivity (>30-fold over wild-type EGFR) through optimized hydrophobic interactions mediated by the -CF₃ group [1].
Beyond oncology, trifluoromethylpyrimidine derivatives exhibit promising activity against infectious diseases, particularly tuberculosis (TB). The structural similarity between 1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine and pyridine-2-methylamine MmpL3 inhibitors (e.g., compound 62) is noteworthy. MmpL3 (Mycobacterial membrane protein Large 3) transports mycolic acids essential for Mycobacterium tuberculosis cell wall biosynthesis. Pyrimidine- and pyridine-based amines inhibit this transporter by disrupting proton motive force-dependent mechanisms. Compound 62 demonstrated exceptional potency against drug-resistant TB strains (MIC = 0.0039–0.0625 μg/mL), attributed partly to the trifluoromethyl group's role in enhancing membrane permeability and target binding [3]. Molecular docking studies confirm that such compounds occupy hydrophobic pockets within MmpL3 (residues F260, S293, F649) and form critical hydrogen bonds with Asp645, mimicking binding modes of advanced inhibitors like SQ109 [3].
The chemical space around 1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine offers substantial versatility for analog synthesis. The primary amine serves as a synthetic handle for generating diverse derivatives:
Recent synthetic innovations include microwave-assisted, ultrasonication, and continuous-flow techniques that improve efficiency and yields for such derivatives. These methodologies align with green chemistry principles while accelerating structure-activity relationship (SAR) exploration [6]. The structural adaptability of this scaffold positions it as a promising starting point for developing novel agents against emerging therapeutic targets, particularly those requiring optimized hydrophobic interactions and metabolic stability.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7